molecular formula C12H15NO5 B13290293 Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate CAS No. 24451-12-5

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate

Cat. No.: B13290293
CAS No.: 24451-12-5
M. Wt: 253.25 g/mol
InChI Key: ABFFZVWSVYADIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is a substituted 2-oxoacetate derivative characterized by a 2,4-dimethoxyphenylamino group attached to the α-keto ester backbone. Its structure (C₁₂H₁₅NO₅) features two methoxy groups at the 2- and 4-positions of the aromatic ring, which influence electronic properties and steric interactions. This compound has been explored as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of antitumor agents and bioactive heterocycles .

Properties

CAS No.

24451-12-5

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

ethyl 2-(2,4-dimethoxyanilino)-2-oxoacetate

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-6-5-8(16-2)7-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

ABFFZVWSVYADIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate with structurally related compounds, emphasizing substituent effects, biological activity, and applications:

Compound Name Substituents Key Properties/Activities Applications References
This compound 2,4-dimethoxyphenylamino, ethyl ester Discontinued; used in antitumor precursor synthesis. Pharmaceutical intermediate (discontinued).
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1) 4-methoxyphenylamino, ethyl ester High purity (>99%), pharma-grade; LCMS/GCMS analyzed. API intermediate, medicinal chemistry.
Ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate 2,4-dimethoxyphenyl, ethyl ester (no amino) Converted to 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid via hydrolysis (79% yield). Synthetic precursor for carboxylic acid derivatives.
Ethyl (4-ethoxyphenyl)aminoacetate (CAS 52649-02-2) 4-ethoxyphenylamino, ethyl ester Similar structure with ethoxy substitution; no explicit bioactivity reported. Research chemical, potential intermediate.
Ethyl 2-((2,6-dimethylphenyl)amino)-2-oxoacetate (CAS 2903-46-0) 2,6-dimethylphenylamino, ethyl ester Steric hindrance from methyl groups; 97% purity. Fine chemical synthesis.
2-(2,4-Difluoroanilino)-2-oxoacetic acid (CAS 678556-81-5) 2,4-difluoroanilino, free acid Electronegative fluorine substituents; GHS-compliant safety data available. Undisclosed (likely research use).
Ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate Hydroxy-2-oxo-2-phenylethylamino, ethyl ester Novel antitumor precursor; IC₅₀ values 0.090–0.650 μM against cancer cell lines. Anticancer agent development.

Key Structural and Functional Insights:

In contrast, 2,6-dimethyl analogs (e.g., CAS 2903-46-0) introduce steric hindrance, reducing reactivity . Replacement of methoxy with ethoxy (CAS 52649-02-2) increases lipophilicity, which may alter metabolic stability .

Biological Activity: The ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate derivative exhibits potent anticancer activity (IC₅₀ <1 μM), highlighting the importance of the α-keto ester scaffold in antitumor drug design . The discontinued status of the target compound suggests inferior efficacy or synthetic challenges compared to analogs like Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, which remains in production .

The target compound’s discontinuation may reflect competition from more easily functionalized intermediates, such as those with single methoxy or halogen substituents .

Biological Activity

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications based on a review of current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO5C_{12}H_{15}NO_5. It features an ethyl ester group, a dimethoxy-substituted phenyl group, and an amino group attached to an oxoacetate moiety. The structural characteristics contribute to its reactivity and biological activity, making it a candidate for pharmacological studies aimed at discovering new therapeutic agents.

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The presence of dimethoxy groups enhances binding affinity towards certain biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that are critical for cellular function.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, certain derivatives have been tested against bacteria and fungi, demonstrating efficacy in inhibiting growth.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, which is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC12H15NO5Contains dimethoxy groups enhancing biological activity
Ethyl 2-(4-methoxyphenyl)amino-2-oxoacetateC12H15NO4Lacks one methoxy group
Ethyl (3,4-dimethoxyphenyl)aminoacetateC12H15NO5Different methoxy positioning
Ethyl (4-chloro-3-methoxyphenyl)aminoacetateC12H14ClNO4Contains chlorine substitution

The unique combination of functional groups in this compound distinguishes it from these similar compounds, enhancing its biological activity and interaction potential.

Study on Antibacterial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial properties of this compound against various strains of bacteria. The compound demonstrated significant inhibition at concentrations as low as 50 µM. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of the compound in murine models. Results indicated a reduction in inflammatory markers by approximately 40% when administered at a dosage of 25 mg/kg body weight. This suggests potential for therapeutic applications in treating chronic inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.